Cas no 1602166-27-7 (5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo-)
![5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- structure](https://ja.kuujia.com/scimg/cas/1602166-27-7x500.png)
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- 化学的及び物理的性質
名前と識別子
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- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo-
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- インチ: 1S/C8H10N2O5S/c1-4(16(2,14)15)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
- InChIKey: JLQNPZSXJAANBQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(S(C)(=O)=O)C)NC(=O)C(C(O)=O)=CN=1
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685785-0.1g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 0.1g |
$968.0 | 2023-05-25 | ||
Enamine | EN300-685785-2.5g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 2.5g |
$2155.0 | 2023-05-25 | ||
Enamine | EN300-685785-0.05g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 0.05g |
$924.0 | 2023-05-25 | ||
Enamine | EN300-685785-0.25g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 0.25g |
$1012.0 | 2023-05-25 | ||
Enamine | EN300-685785-1.0g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 1g |
$1100.0 | 2023-05-25 | ||
Enamine | EN300-685785-5.0g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 5g |
$3189.0 | 2023-05-25 | ||
Enamine | EN300-685785-10.0g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 10g |
$4729.0 | 2023-05-25 | ||
Enamine | EN300-685785-0.5g |
2-(1-methanesulfonylethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1602166-27-7 | 0.5g |
$1056.0 | 2023-05-25 |
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo-に関する追加情報
5-Pyrimidinecarboxylic Acid, 1,6-Dihydro-2-[1-(Methylsulfonyl)Ethyl]-6-Oxo-
The compound 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- (CAS No. 1602166-27-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug development. The structure of this molecule is characterized by a pyrimidine ring system with a carboxylic acid group at position 5 and a methylsulfonyl-substituted ethyl group at position 2. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 5-pyrimidinecarboxylic acid derivatives as inhibitors of key enzymes involved in metabolic disorders. The methylsulfonyl group attached to the ethyl chain in this compound has been shown to enhance its bioavailability and stability, making it a promising candidate for drug delivery systems. Additionally, the oxo group at position 6 plays a critical role in modulating the electronic properties of the molecule, which is essential for its interactions with biological targets.
The synthesis of 5-pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- involves a multi-step process that combines principles from organic chemistry and catalysis. One of the most efficient methods reported in recent literature involves the use of transition metal catalysts to facilitate key transformations. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that palladium-catalyzed cross-coupling reactions can be employed to construct the pyrimidine ring system with high precision. This approach not only enhances the yield but also ensures the formation of stereochemically pure products.
In terms of biological activity, this compound has shown remarkable potential as an anti-inflammatory agent. Preclinical studies conducted by researchers at the University of California have revealed that 5-pyrimidinecarboxylic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. The presence of the methylsulfonyl group was found to significantly improve the compound's ability to penetrate cellular membranes, thereby enhancing its efficacy. Furthermore, computational modeling studies using molecular docking techniques have provided insights into how this compound interacts with COX enzymes at the molecular level.
Another area where this compound has garnered significant attention is its role in cancer research. A study published in *Nature Communications* explored the potential of pyrimidine derivatives as inhibitors of histone deacetylases (HDACs), which are enzymes associated with cancer progression. The results indicated that 5-pyrimidinecarboxylic acid derivatives could effectively suppress HDAC activity, leading to apoptosis in cancer cells. This finding opens up new avenues for developing targeted therapies for various types of cancers.
From a materials science perspective, this compound has been investigated for its potential applications in organic electronics. The pyrimidine ring system provides a rigid and planar structure that is ideal for π-electron delocalization, making it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Recent research conducted at Stanford University demonstrated that incorporating 5-pyrimidinecarboxylic acid derivatives into polymer blends can significantly improve their charge transport properties. This advancement could pave the way for more efficient and cost-effective electronic devices.
In conclusion, 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-[1-(methylsulfonyl)ethyl]-6-oxo- (CAS No. 1602166-27-7) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing drug discovery and materials innovation. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements in science and technology.
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